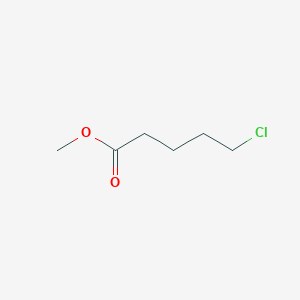

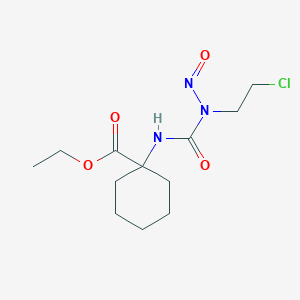

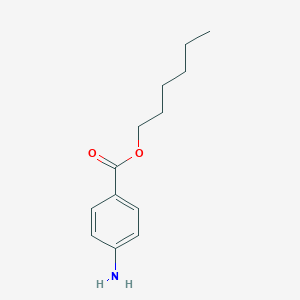

2-chloro-N-(1-phenylethyl)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds structurally related to 2-chloro-N-(1-phenylethyl)acetamide often involves reactions such as acetylation, esterification, and transsilylation. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized via reaction with chlorotrimethylsilane and further transsilylation, indicating a methodology that could potentially apply to the synthesis of 2-chloro-N-(1-phenylethyl)acetamide (Nikonov et al., 2016).

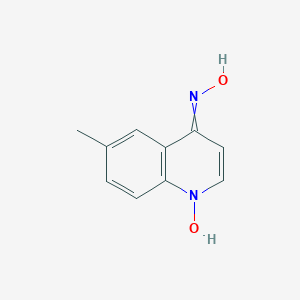

Molecular Structure Analysis

The molecular structure of compounds similar to 2-chloro-N-(1-phenylethyl)acetamide has been extensively studied using methods such as X-ray crystallography and NMR spectroscopy. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide was characterized, revealing intramolecular H-bonding and several intermolecular interactions, which could provide insights into the molecular structure of 2-chloro-N-(1-phenylethyl)acetamide (Jansukra et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-chloro-N-(1-phenylethyl)acetamide often feature complex pathways, including isomerization, cyclization, and hydrolysis. For example, the reaction of N-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with isoelectric bifunctional aromatic amines leads to various heterocyclic compounds, suggesting potential reactivity paths for 2-chloro-N-(1-phenylethyl)acetamide (Agarwal & Mital, 1976).

Physical Properties Analysis

Physical properties such as melting points, solubility, and polarity are crucial for understanding the behavior of chemical compounds. The polarity and conformation of derivatives similar to 2-chloro-N-(1-phenylethyl)acetamide have been analyzed, providing a basis for predicting the physical properties of 2-chloro-N-(1-phenylethyl)acetamide (Ishmaeva et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and pKa values, are essential for the application and handling of chemical compounds. The pKa determination of newly synthesized acetamide derivatives indicates the importance of such measurements in understanding the chemical behavior of compounds like 2-chloro-N-(1-phenylethyl)acetamide (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Anticancer, Anti-Inflammatory, and Analgesic Activities : A study developed new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents using a synthetic pathway to create a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds, particularly compound 3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting their potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).

Metabolism in Human and Rat Liver Microsomes : Research on chloroacetamide herbicides and their metabolites found that certain derivatives, including 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide, are metabolized differently in human and rat liver microsomes. This study provides insight into the metabolic pathways and potential toxicological implications of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Herbicidal Activity : Chloroacetamides like alachlor and metazachlor, which have structural similarities to 2-chloro-N-(1-phenylethyl)acetamide, are used as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops. This demonstrates the agricultural applications of such compounds (Weisshaar & Böger, 1989).

Synthesis and Structure of Derivatives : Studies have also focused on the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide and the investigation of their structures through various spectroscopic and computational methods. This research is relevant for understanding the chemical properties and potential applications of these derivatives (Nikonov et al., 2016).

Synthesis of Anticancer Derivatives : Another study synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives by reacting specific thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds. These compounds showed considerable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Mecanismo De Acción

Target of Action

This compound is part of a collection of rare and unique chemicals used by early discovery researchers .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(1-phenylethyl)acetamide .

Propiedades

IUPAC Name |

2-chloro-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGMICUPYDDHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-phenylethyl)acetamide | |

CAS RN |

13230-80-3 | |

| Record name | 13230-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 2-chloro-N-(1-phenylethyl)acetamide in the presented research?

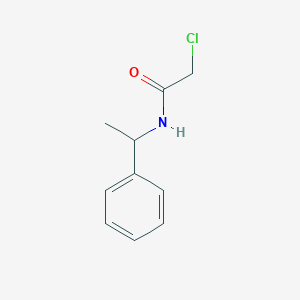

A: In the provided research papers, 2-chloro-N-(1-phenylethyl)acetamide serves as a key starting material for synthesizing more complex heterocyclic compounds. Specifically, it plays a crucial role in constructing the pyrido[2,3-b][1,4]oxazine ring system. [] This heterocyclic scaffold is interesting due to its potential applications in medicinal chemistry and drug discovery.

Q2: Can you elaborate on the synthesis of pyrido[2,3-b][1,4]oxazine using 2-chloro-N-(1-phenylethyl)acetamide and explain the significance of this synthesis?

A: Researchers utilize a multi-step reaction sequence involving 2-chloro-N-(1-phenylethyl)acetamide to synthesize the pyrido[2,3-b][1,4]oxazine scaffold. [] The process starts by reacting 2-chloro-N-(1-phenylethyl)acetamide with 2-chloro-3-hydroxypyridine. This reaction leads to the formation of an intermediate compound that undergoes a Smiles rearrangement, ultimately forming the desired pyrido[2,3-b][1,4]oxazinone ring. Further modifications, including reduction and elimination steps, are then employed to obtain the final pyrido[2,3-b][1,4]oxazine derivative.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)